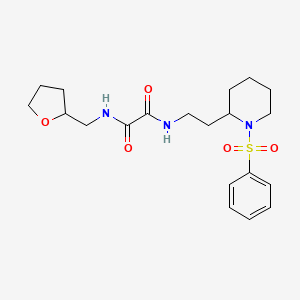
(E)-(4-シンナミルピペラジン-1-イル)(4-(4-フルオロフェニル)-1H-ピロール-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a cinnamyl group and a pyrrole ring substituted with a fluorophenyl group
科学的研究の応用
(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders and cancer.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Compounds with similar structures have been found to target theLeukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with its target enzyme in a competitive manner, potentially inhibiting the enzyme’s activity and thus affecting the production of leukotrienes .
Pharmacokinetics
Similar compounds have been found to bind to their target enzymes in a time- and dose-dependent manner . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Cinnamyl Group: The cinnamyl group is introduced via a nucleophilic substitution reaction, where cinnamyl chloride reacts with the piperazine ring.
Synthesis of the Pyrrole Ring: The pyrrole ring is synthesized separately through the Paal-Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling of the Pyrrole and Piperazine Rings: The pyrrole ring is then coupled with the piperazine ring through a condensation reaction, forming the final compound.
Industrial Production Methods
Industrial production of (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
類似化合物との比較
Similar Compounds
Zwitterions: Molecules containing both positive and negative charges, often used in biochemical studies.
Uniqueness
(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is unique due to its specific combination of functional groups and its potential applications in various fields. Unlike piperine, which is a natural compound, this synthetic compound offers more controlled and targeted applications in medicinal chemistry and material science.
特性
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-22-10-8-20(9-11-22)21-17-23(26-18-21)24(29)28-15-13-27(14-16-28)12-4-7-19-5-2-1-3-6-19/h1-11,17-18,26H,12-16H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIHIILZJWHROF-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)
![Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2399426.png)
![3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2399427.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2399430.png)
![Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B2399431.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2399438.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)

